

An In-Depth Technical Guide to 4-Acetyl-3-fluorophenylboronic Acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Acetyl-3-fluorophenylboronic acid

Cat. No.: B1340215

[Get Quote](#)

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals on the physical and chemical properties of **4-Acetyl-3-fluorophenylboronic acid**. It aims to provide not just data, but also field-proven insights into its handling, characterization, and application, ensuring scientific integrity and practical utility.

Introduction: A Versatile Building Block in Modern Chemistry

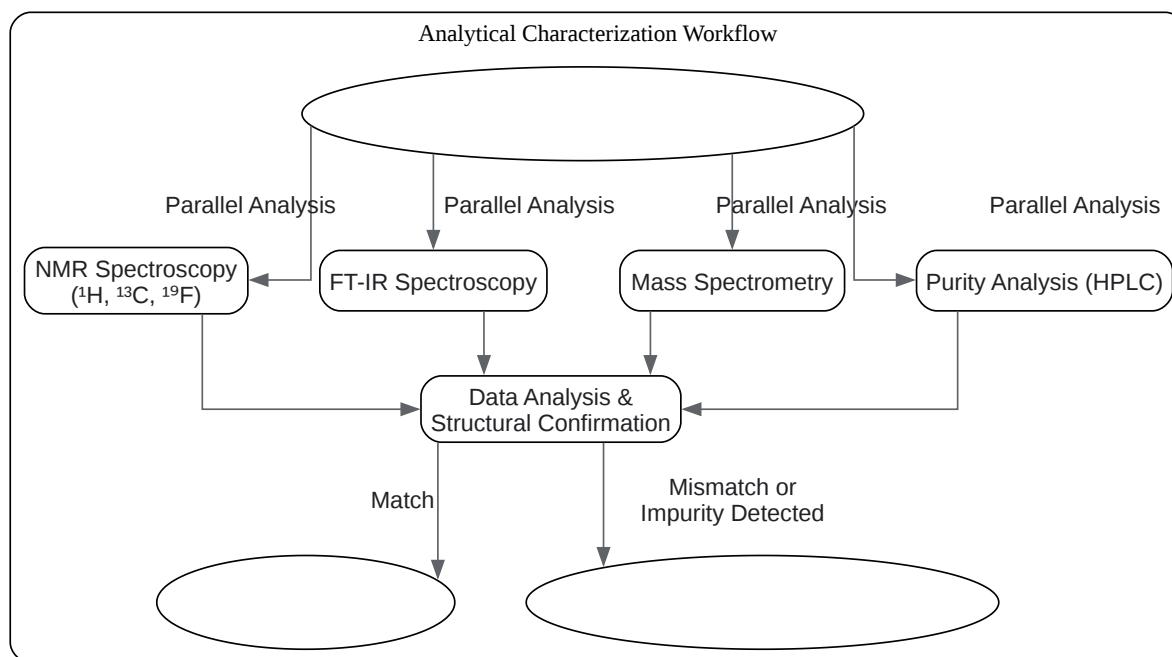
4-Acetyl-3-fluorophenylboronic acid is a substituted arylboronic acid that has emerged as a valuable reagent in organic synthesis. Its unique trifunctional nature—featuring a boronic acid moiety for cross-coupling, a fluorine atom for modulating electronic and pharmacological properties, and a ketone group for further derivatization—makes it a highly versatile building block.

The incorporation of a fluorine atom is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. This guide delves into the core physical properties that underpin the utility of this compound, providing a foundation for its effective use in the laboratory.

Core Physicochemical Properties

The physical and chemical characteristics of a reagent are fundamental to its successful application in synthesis, dictating everything from solvent choice to reaction conditions and purification strategies. The properties of **4-Acetyl-3-fluorophenylboronic acid** are summarized below.

Property	Value	Source(s)
CAS Number	481725-35-3	[1]
Molecular Formula	C ₈ H ₈ BFO ₃	[2] [3]
Molecular Weight	181.96 g/mol	[2] [3]
Appearance	Solid, often a white to light yellow powder or crystal.	[3]
Boiling Point	354.471 °C at 760 mmHg (Predicted)	[2]
Melting Point	Data not readily available. For reference, the related compound 4-fluorophenylboronic acid has a melting point of 262-265 °C.	
Density	1.285 g/cm ³ (Predicted)	[2]
Flash Point	168.179 °C (Predicted)	[2]
Refractive Index	1.516 (Predicted)	[2]
Solubility	While specific data is limited, arylboronic acids typically exhibit slight solubility in water and good solubility in polar organic solvents such as DMSO, DMF, methanol, and THF.	[4]


Spectroscopic and Analytical Characterization

Validating the identity and purity of **4-Acetyl-3-fluorophenylboronic acid** is a critical first step in any experimental workflow. The choice of analytical technique is dictated by the need to confirm the presence of key functional groups and the overall molecular structure.

Common Analytical Techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H NMR is used to identify the protons on the aromatic ring and the acetyl group methyl protons. ^{13}C NMR confirms the carbon skeleton, while ^{19}F NMR and ^{11}B NMR can provide further structural confirmation.
- Infrared (IR) Spectroscopy: FT-IR is essential for identifying characteristic functional group vibrations. Key expected peaks include a broad O-H stretch from the boronic acid's hydroxyl groups ($\sim 3300 \text{ cm}^{-1}$), a strong C=O stretch from the acetyl group ($\sim 1680 \text{ cm}^{-1}$), and C-F and B-O stretching vibrations.^[5]
- Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound.^[2]

The following diagram illustrates a standard workflow for the analytical characterization of the title compound.

[Click to download full resolution via product page](#)

Caption: A typical workflow for the analytical validation of **4-Acetyl-3-fluorophenylboronic acid**.

Stability, Storage, and Safety

Stability and Storage

Phenylboronic acids can be susceptible to dehydration to form cyclic anhydrides (boroxines). While often readily reversible upon exposure to water or during a reaction, proper storage is key to maintaining purity.

- Storage Conditions: Store in a tightly sealed container in a cool, dry place.[2] Commercial suppliers often recommend storage at ambient temperatures or refrigerated at 4°C.
- Inert Atmosphere: For long-term storage, keeping the compound under an inert atmosphere (e.g., nitrogen or argon) can prevent degradation from moisture and air.

Safety and Handling

As with any chemical reagent, a thorough understanding of potential hazards is essential for safe handling.

GHS Hazard Classification:

- Pictogram: GHS07 (Harmful)
- Signal Word: Warning[1]

Hazard Statements (H-Statements):[1]

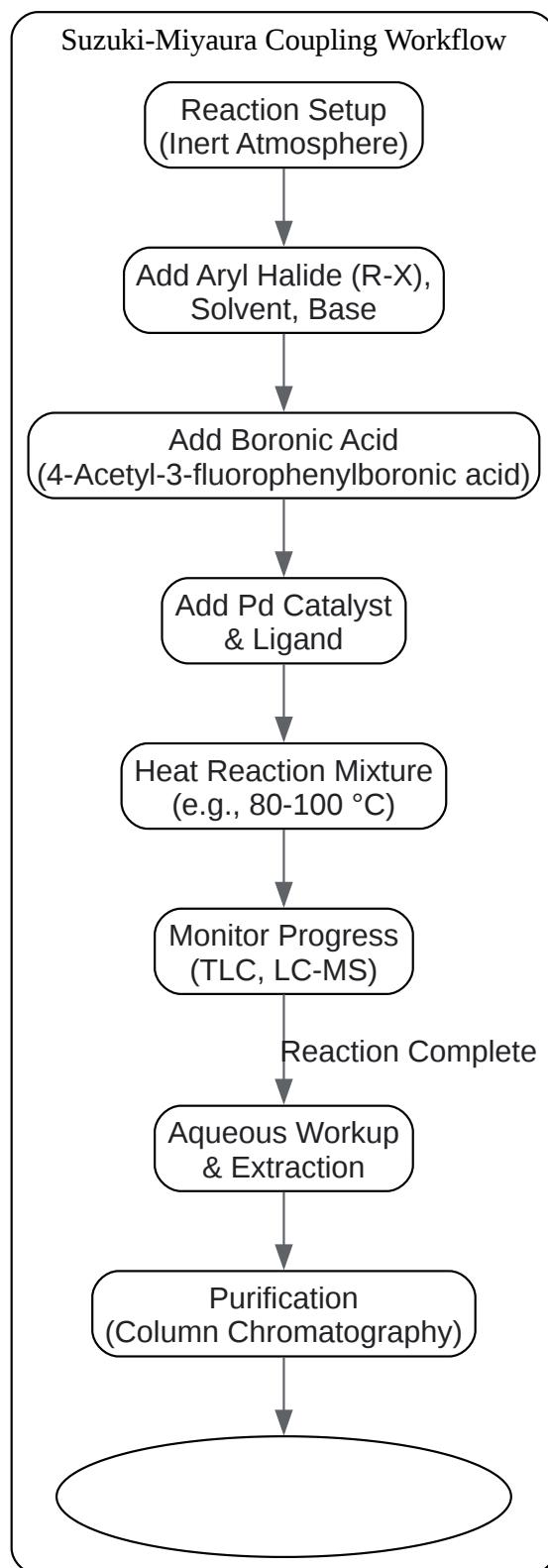
- H302: Harmful if swallowed.
- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H332: Harmful if inhaled.
- H335: May cause respiratory irritation.

Precautionary Statements (P-Statements): A selection of key precautionary measures includes:

- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
- P280: Wear protective gloves/protective clothing/eye protection/face protection.
- P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
- P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Handling Protocol:

- Work in a well-ventilated area, preferably a chemical fume hood.
- Use standard personal protective equipment (PPE): safety goggles, a lab coat, and chemical-resistant gloves.
- Avoid generating dust when weighing or transferring the solid.
- Ensure eyewash stations and safety showers are readily accessible.


Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of **4-Acetyl-3-fluorophenylboronic acid** lies in its role as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions. This reaction forms a carbon-carbon bond between the boronic acid's phenyl ring and an aryl or vinyl halide/triflate, a cornerstone transformation in the synthesis of complex organic molecules, particularly in drug discovery.

Causality Behind Experimental Choices:

- Catalyst: A palladium(0) species is the active catalyst. It is often generated *in situ* from a Pd(II) precatalyst like $\text{Pd}(\text{OAc})_2$ or a pre-formed complex like $\text{Pd}(\text{PPh}_3)_4$.
- Ligand: Phosphine ligands (e.g., PPh_3 , SPhos) are crucial. They stabilize the palladium center, modulate its reactivity, and facilitate the key steps of oxidative addition and reductive elimination.
- Base: A base (e.g., K_2CO_3 , Cs_2CO_3) is required to activate the boronic acid by forming a more nucleophilic boronate species, which then participates in transmetalation.
- Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, DMF) and water is common. The water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate.

Below is a diagram of the Suzuki-Miyaura catalytic cycle and a generalized experimental protocol.

[Click to download full resolution via product page](#)

Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Generalized Experimental Protocol for Suzuki-Miyaura Coupling

This is a representative protocol and must be adapted for specific substrates.

- Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 eq), **4-Acetyl-3-fluorophenylboronic acid** (1.2 eq), and the base (e.g., K_2CO_3 , 2.0 eq).
- Solvent Addition: Add the degassed organic solvent (e.g., Dioxane) and degassed water (typically a 4:1 to 10:1 ratio of organic:water).
- Catalyst Addition: Add the palladium catalyst (e.g., $Pd(PPh_3)_4$, 0.02-0.05 eq).
- Reaction: Heat the mixture to the desired temperature (e.g., 90 °C) and stir vigorously until the reaction is complete, as monitored by TLC or LC-MS.
- Workup: Cool the reaction to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).
- Purification: Combine the organic layers, dry over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography to yield the desired biaryl product.

Conclusion

4-Acetyl-3-fluorophenylboronic acid is a potent and versatile synthetic intermediate. Its well-defined physical properties, combined with the strategic placement of fluoro and acetyl groups, make it an indispensable tool for chemists, particularly in the fields of medicinal chemistry and materials science. A thorough understanding of its properties, handling requirements, and reaction mechanisms, as outlined in this guide, is paramount to leveraging its full synthetic potential safely and effectively.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. boronmolecular.com [boronmolecular.com]
- 2. echemi.com [echemi.com]
- 3. 4-Acetyl-3-fluorophenylboronic acid [oakwoodchemical.com]
- 4. 4-Fluorophenylboronic Acid | 1765-93-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-Depth Technical Guide to 4-Acetyl-3-fluorophenylboronic Acid]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1340215#4-acetyl-3-fluorophenylboronic-acid-physical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com